molecular formula C5H5NO3 B1590627 3-Methyl-2-nitrofuran CAS No. 38829-39-9

3-Methyl-2-nitrofuran

Cat. No. B1590627
CAS RN: 38829-39-9
M. Wt: 127.1 g/mol
InChI Key: WVEBQLYBLXZPNF-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrofuran is a chemical compound with the molecular formula C5H5NO3 and a molecular weight of 127.1 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of carbonyl-containing nitrofurans, such as 3-Methyl-2-nitrofuran, involves methods of nitration, oxidation, and esterification of the corresponding furan derivatives .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-nitrofuran is characterized by a nitro group at the C2 position. The composition of the nitro group at the C2 position makes each nitrofuran different . Computational chemistry techniques have been used to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies of nitrofurans and their derivative products .

Scientific Research Applications

  • Isotope-Labeled Derivative Synthesis : A method was developed for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, useful as internal standards in quantifying trace levels of nitrofuran residues in foods of animal origin. This process involves nitration, chromyl compound-mediated oxidation, and comprehensive characterization by UV, MS, and NMR techniques (Delatour et al., 2003).

  • Synthesis of Nitrofuran Derivatives : Nineteen new 3-methyl-5-nitrofuran derivatives were synthesized, derived from 3-methyl-2-furaldehyde. These compounds were created using the McFadyen process and Knoevenagel reaction, highlighting the chemical versatility and potential for various applications of 3-methyl-2-nitrofuran derivatives (Lu et al., 1984).

  • Photorearrangement Studies : Research into the photorearrangement of 2-nitrofuran and 2-nitropyrrole has shown that 2-methyl-5-nitrofuran undergoes a similar rearrangement process. This finding suggests potential uses in photochemical applications and a deeper understanding of the chemical behavior of nitrofuran compounds under light exposure (Hunt & Reid, 1972).

  • Radiotherapy Applications : Electron attachment studies with 2-nitrofuran, a potential radiosensitizer candidate for radiotherapy, revealed effective molecular decomposition upon exposure to low-energy electrons. This suggests possible applications in medical treatments, particularly in enhancing the effectiveness of radiotherapy (Saqib et al., 2020).

  • Chemical Synthesis Techniques : Innovative approaches were employed to synthesize 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, using alpha-nitro ketone intermediates. Such synthetic techniques demonstrate the chemical utility of nitrofuran derivatives in producing complex molecules for further research and potential applications (Zhang et al., 2004).

  • Antibacterial Activity : Nitrobenzofurans, including 2-methyl-3-nitrobenzofuran and its derivatives, were synthesized and showed bacteriostatic activity. This highlights the potential use of nitrofuran derivatives in developing new antibacterial agents (Powers, 1976).

Safety And Hazards

3-Methyl-2-nitrofuran should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Nitrofurans are documented as the family of antibiotics least prone to bacterial resistance. Therefore, they are molecules from which we can learn by analyzing their structure along with their action mechanism . This suggests that 3-Methyl-2-nitrofuran and other nitrofurans could have potential applications in the development of new antibiotics.

properties

IUPAC Name

3-methyl-2-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEBQLYBLXZPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533357
Record name 3-Methyl-2-nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-nitrofuran

CAS RN

38829-39-9
Record name 3-Methyl-2-nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Watanabe, T Tanaka, S Fukuyoshi, A Oda - Journal of Photochemistry …, 2015 - Elsevier
… Moreover, irradiation of 3-methyl-2-nitrofuran caused rearrangement occurred at 5-position which produced 5-hydroxyimino-3-metylfuran-2(5H)-one [20]. These photorearrangements …
Number of citations: 1 www.sciencedirect.com
R Hunt, ST Reid - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… 2-Methyl-5-nitrofuran undergoes an identical rearrangement, whereas 3-methyl-2-nitrofuran … tion of 3-methyl-2-nitrofuran 22 (1.0 g) in acetone (600 ml) was irradiated as for 2-nitrofuran. …
Number of citations: 23 pubs.rsc.org
PA Finan, GA Fothergill - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… The preparation of 3-methylfurfuraldehyde by the Gattermann reaction on 3-methylfuran, and the production of 3-methyl-2-nitrofuran from 3-methylfuran by nitric acid-acetic anhydride, …
Number of citations: 14 pubs.rsc.org
GP Baxter, JS Thomas - Journal of the American Chemical …, 1933 - ACS Publications
… The nitro-d-methylfuran obtained from 3-methylfuran by the action of fuming nitric acid in acetic anhydride has been shown to be 3-methyl-2-nitrofuran [Rinkes, Rec. trav.chim., 49, 1125 (…
Number of citations: 1 pubs.acs.org
H Gilman, RR Burtner - Journal of the American Chemical Society, 1933 - ACS Publications
… The nitro-d-methylfuran obtained from 3-methylfuran by the action of fuming nitric acid in acetic anhydride has been shown to be 3-methyl-2-nitrofuran [Rinkes, Rec. trav.chim., 49, 1125 (…
Number of citations: 4 pubs.acs.org
PA Finan, GA Fothergill - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… The isolation by Reichstein 6b of 3-methylfurfuraldehyde only from the Gattermann reaction on 3-methylfuraq and the production l6 of 3-methyl-2-nitrofuran as the only isomer on …
Number of citations: 9 pubs.rsc.org
HS Taylor, AJ Gould - Journal of the American Chemical Society, 1933 - ACS Publications
… The nitro-d-methylfuran obtained from 3-methylfuran by the action of fuming nitric acid in acetic anhydride has been shown to be 3-methyl-2-nitrofuran [Rinkes, Rec. trav.chim., 49, 1125 (…
Number of citations: 2 pubs.acs.org
X Chapter - Annual Survey of American Chemistry, 1934 - National research council
Number of citations: 0
IJ Rinkes - Recueil des Travaux Chimiques des Pays‐Bas, 1932 - Wiley Online Library
… Bei der Nitrierung von 3-Methylfuran-2-carbonsaure entsteht 3-Methyl-2nitrofuran. beim Einfiihren einer Aldehydgruppe in 3-Methylfuran 3-MethylfurfuroI 6 …
Number of citations: 12 onlinelibrary.wiley.com

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